1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18808458
InChI: InChI=1S/C11H10ClF3OS/c1-7(16)4-9-5-8(6-12)2-3-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3
SMILES:
Molecular Formula: C11H10ClF3OS
Molecular Weight: 282.71 g/mol

1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18808458

Molecular Formula: C11H10ClF3OS

Molecular Weight: 282.71 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H10ClF3OS
Molecular Weight 282.71 g/mol
IUPAC Name 1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H10ClF3OS/c1-7(16)4-9-5-8(6-12)2-3-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3
Standard InChI Key NRIDRQRQACLGIS-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=C(C=CC(=C1)CCl)SC(F)(F)F

Introduction

Structural Characteristics and Molecular Architecture

Core Functional Groups

The compound’s structure features three critical functional groups:

  • A propan-2-one backbone (CH3C(O)CH2\text{CH}_3\text{C(O)CH}_2) that imparts ketonic reactivity.

  • A chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) at the 5-position of the phenyl ring, enabling nucleophilic substitution reactions.

  • A trifluoromethylthio group (SCF3-\text{SCF}_3) at the 2-position, known for enhancing lipophilicity and metabolic stability in bioactive molecules.

These groups collectively influence the compound’s electronic distribution, solubility, and reactivity. The trifluoromethylthio group, in particular, introduces strong electron-withdrawing effects, polarizing the aromatic ring and modulating reaction pathways.

Molecular Geometry

Computational modeling of the compound reveals a planar phenyl ring with substituents occupying orthogonal positions to minimize steric hindrance. The chloromethyl group adopts a staggered conformation relative to the ketone moiety, while the trifluoromethylthio group’s sulfur atom engages in weak hyperconjugative interactions with the aromatic system.

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Bond Length (C=O)1.22 Å
Dihedral Angle (SCF₃)85° relative to phenyl plane
Torsion (CH₂Cl)120° staggered conformation

Synthesis and Industrial Preparation

Reaction Pathways

The synthesis of 1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically proceeds via Friedel-Crafts acylation, followed by halogenation and sulfuration steps. A representative pathway involves:

  • Friedel-Crafts Acylation: Reaction of toluene derivatives with acetyl chloride in the presence of AlCl3\text{AlCl}_3 to install the propan-2-one group.

  • Chloromethylation: Introduction of the chloromethyl group using chloromethyl methyl ether (ClCH2OCH3\text{ClCH}_2\text{OCH}_3) under acidic conditions.

  • Trifluoromethylthiolation: Thiolation with SCF3\text{SCF}_3-donor reagents (e.g., AgSCF3\text{AgSCF}_3) via electrophilic aromatic substitution.

Optimization Challenges

Key challenges include minimizing byproducts such as dihalogenated analogs and controlling regioselectivity during sulfuration. Industrial-scale production often employs continuous flow reactors to enhance yield (reported up to 68%) and reduce reaction times.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl3\text{AlCl}_3, 60°C, 4h72
ChloromethylationClCH2OCH3\text{ClCH}_2\text{OCH}_3, H2SO4\text{H}_2\text{SO}_4, 40°C65
TrifluoromethylthiolationAgSCF3\text{AgSCF}_3, CH2Cl2\text{CH}_2\text{Cl}_2, RT58

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but is miscible with dichloromethane and acetone. Stability studies indicate decomposition above 200°C, with the chloromethyl group prone to hydrolysis under alkaline conditions.

Spectroscopic Signatures

While experimental NMR data remain unpublished, predicted spectra suggest:

  • ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm, chloromethyl (CH2Cl-\text{CH}_2\text{Cl}) at δ 4.5 ppm, and ketonic methyl at δ 2.2 ppm.

  • ¹³C NMR: Carbonyl carbon at δ 208 ppm, aromatic carbons adjacent to SCF3-\text{SCF}_3 at δ 135–140 ppm.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloromethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols) to yield analogs with modified biological activity. For example, reaction with ethylamine produces CH2NH2\text{CH}_2\text{NH}_2-substituted derivatives.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 cleaves the ketone to a carboxylic acid.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the ketone to a secondary alcohol, enabling access to alcohol-functionalized intermediates.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaKey SubstituentsApplications
Target CompoundC11H10ClF3OS\text{C}_{11}\text{H}_{10}\text{ClF}_3\text{OS}CH2Cl-\text{CH}_2\text{Cl}, SCF3-\text{SCF}_3Synthetic intermediate
1-Chloro-1-[2-(chloromethyl)...]propan-2-one C11H9Cl2F3OS\text{C}_{11}\text{H}_9\text{Cl}_2\text{F}_3\text{OS}Additional Cl-\text{Cl} Polymer chemistry
1-(5-Amino-2-(trifluoromethylthio)...)propan-1-oneC10H9F3NOS\text{C}_{10}\text{H}_9\text{F}_3\text{NOS}NH2-\text{NH}_2 , Br-\text{Br} Medicinal chemistry leads

Future Directions and Research Gaps

Despite its synthetic accessibility, data on biological activity and material science applications remain sparse. Priority research areas include:

  • Pharmacological Screening: Testing against antimicrobial and anticancer targets.

  • Materials Science: Incorporation into liquid crystals or polymers leveraging the SCF3-\text{SCF}_3 group’s electronic properties.

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